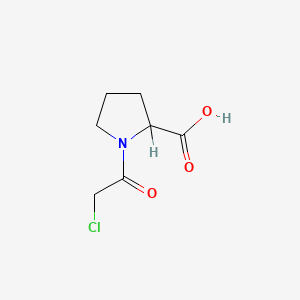

1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

Description

1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (CAS: N/A; molecular formula: C₇H₁₀ClNO₃) is a chiral pyrrolidine derivative featuring a chloroacetyl substituent at the nitrogen atom and a carboxylic acid group at the 2-position. It is synthesized via N-acylation of L-proline with chloroacetyl chloride in refluxing tetrahydrofuran (THF), yielding the compound in high purity . This molecule serves as a critical intermediate in synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, where the chloroacetyl group acts as a transient protecting group, streamlining synthetic pathways by avoiding additional protection/deprotection steps .

Properties

IUPAC Name |

1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDUOIDIFSKLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946188 | |

| Record name | 1-(Chloroacetyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23500-10-9, 23500-18-7 | |

| Record name | N-Chloroacetyl-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloroacetyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-chloroacetyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid can be synthesized through the reaction of L-proline with chloroacetyl chloride. The process involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety of the resulting N-acylated product into the desired compound. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to form 1-(2-hydroxyacetyl)pyrrolidine-2-carboxylic acid using reducing agents like sodium borohydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of this compound derivatives with additional functional groups.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane).

Reduction Reactions: Reducing agents (sodium borohydride), solvent (methanol).

Oxidation Reactions: Oxidizing agents (potassium permanganate), solvent (water).

Major Products Formed:

Substitution Reactions: Amides, esters, thioesters.

Reduction Reactions: 1-(2-Hydroxyacetyl)pyrrolidine-2-carboxylic acid.

Oxidation Reactions: Oxidized derivatives with additional functional groups.

Scientific Research Applications

1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid serves as a key intermediate in the synthesis of various DPP-IV inhibitors, which are important in the treatment of type II diabetes. DPP-IV inhibitors work by prolonging the action of incretin hormones, which help regulate glucose levels. The compound has been used to synthesize Vildagliptin, a well-known DPP-IV inhibitor that is currently undergoing clinical evaluation for its efficacy and safety .

Case Study 1: Synthesis of Vildagliptin

In a study aimed at developing novel DPP-IV inhibitors, researchers utilized this compound to synthesize Vildagliptin. The synthetic route was streamlined by employing L-proline directly instead of more expensive derivatives, demonstrating a practical approach to drug synthesis that could lower production costs and enhance accessibility for pharmaceutical development .

Case Study 2: Library Generation for Biological Screening

Researchers have explored the utility of this compound in generating a library of compounds for biological screening. By reacting this intermediate with various amines, diverse derivatives were created for evaluation against DPP-IV activity. This approach not only expands the chemical space available for drug discovery but also aids in identifying potent candidates for further development .

Mechanism of Action

The mechanism of action of 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, it contributes to the inhibition of the enzyme dipeptidyl peptidase IV. This inhibition prolongs the activity of incretin hormones, which in turn enhances insulin secretion and improves glucose tolerance in patients with type-II diabetes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorobenzenesulfonyl)pyrrolidine-2-carboxylic Acid

- Structure : Features a 4-chlorobenzenesulfonyl group instead of chloroacetyl.

- Properties: The sulfonyl group is strongly electron-withdrawing, enhancing the carboxylic acid's acidity (pKa ~1.5–2.5) compared to the chloroacetyl derivative (pKa ~3.5–4.5).

- Applications : Used in protease inhibition studies but lacks direct utility in DPP-IV inhibitor synthesis .

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride

- Structure : Substitutes chloroacetyl with a pyrimidinyl group; exists as a hydrochloride salt.

- <10 mg/mL for the chloroacetyl derivative).

- Applications : Explored in kinase inhibitor design due to heteroaromatic interactions .

1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic Acid

- Structure: Replaces chloroacetyl with a branched aliphatic 2-methylpropanoyl group.

- Properties : The bulky substituent increases steric hindrance, reducing nucleophilic reactivity at the carbonyl carbon. Lower electrophilicity compared to chloroacetyl limits its utility in stepwise syntheses.

- Applications : Primarily a model compound in conformational studies .

(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic Acid

- Structure : Contains a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 4-position.

- Properties : The Boc group offers orthogonal protection compared to chloroacetyl, requiring acidic conditions for removal. Fluorine enhances metabolic stability and lipophilicity (clogP ~0.8 vs. ~0.3 for the chloroacetyl derivative).

- Applications : Key in peptide mimetics targeting G-protein-coupled receptors .

Captopril (1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic Acid)

- Structure : Substitutes chloroacetyl with a sulfhydryl-containing acyl group.

- Properties : The thiol group enables zinc-binding in angiotensin-converting enzyme (ACE) inhibition, a mechanism distinct from DPP-IV inhibition. Higher solubility in polar solvents (logS ~-1.2) due to ionizable groups.

- Applications : Clinically used ACE inhibitor, highlighting divergent biological roles compared to the chloroacetyl derivative .

Physicochemical and Functional Comparison

Key Research Findings

- Reactivity: The chloroacetyl group in this compound undergoes nucleophilic substitution more readily than bulkier or less electrophilic analogs (e.g., 2-methylpropanoyl), enabling efficient intermediate synthesis .

- Pharmacological Relevance : Unlike sulfonyl or pyrimidinyl derivatives, the chloroacetyl group’s balance of reactivity and stability makes it ideal for iterative drug synthesis, as seen in Vildagliptin production .

- Structural Insights: Fluorinated and Boc-protected analogs demonstrate how minor structural changes (e.g., fluorine substitution) can tailor metabolic stability and target binding .

Biological Activity

1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly as a precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, which are crucial in the management of type 2 diabetes. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant research findings.

This compound has the molecular formula and is characterized by a pyrrolidine ring with a chloroacetyl group and a carboxylic acid functional group. The synthesis of this compound can be achieved through various methods, often starting from L-proline. A notable synthesis route involves the N-acylation of L-proline with chloroacetyl chloride, followed by conversion into the desired carboxylic acid form .

DPP-IV Inhibition

The primary biological activity of this compound lies in its role as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones, which are essential for insulin regulation. Inhibition of DPP-IV leads to prolonged action of these hormones, thereby improving glycemic control in diabetic patients. The compound has been shown to exhibit nanomolar inhibition potency against DPP-IV, making it a valuable candidate for diabetes treatment .

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Escherichia coli | 2.0 |

| Salmonella gallinarum | 0.05 |

| Mycobacterium smegmatis | 0.625 |

These results suggest that the compound could be effective against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

A study conducted by researchers focused on the synthesis and biological evaluation of this compound highlighted its significant role in enhancing insulin secretion through GLP-1 receptor activation. The study demonstrated that the compound effectively prolonged GLP-1 activity, leading to improved glucose tolerance in animal models .

Another investigation into its antibacterial properties revealed that the compound exhibited strong inhibitory effects on several pathogens, suggesting its potential application in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, and how can yield be improved?

- Methodological Answer : The synthesis involves reacting L-proline with chloroacetyl chloride in tetrahydrofuran (THF) under reflux for 2 hours, yielding 81.1% . Key parameters include:

- Molar ratio : Excess chloroacetyl chloride (1.5 eq) improves acylation efficiency.

- Purification : Stirring the crude product in diisopropyl ether followed by cooling to 0°C enhances crystallization.

- Yield optimization : Adjusting reaction time, solvent volume, or using catalysts (e.g., DMAP) may further improve yield.

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm regiochemistry and stereochemistry, e.g., δ 4.6 ppm (CHCOOH) and δ 174.8 ppm (C=O) .

- IR spectroscopy : Peaks at 1723 cm⁻¹ (carboxylic acid C=O) and 1611 cm⁻¹ (amide C=O) validate functional groups .

- Elemental analysis : Discrepancies in carbon content (e.g., 43.25% observed vs. 43.88% calculated) may indicate residual solvents; repeated crystallization is advised .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Methodological Answer :

- Storage conditions : Store at 0–4°C in airtight containers to prevent hydrolysis of the chloroacetyl group. Avoid exposure to moisture, as the compound may degrade into pyrrolidine-2-carboxylic acid derivatives .

- Shelf life : Limited to <1 year due to its short stability; verify expiry dates before use .

Q. What methods are recommended for monitoring reaction progress during synthesis?

- Methodological Answer :

- TLC : Use 5% MeOH-CHCl₃ with visualization via anisaldehyde/I₂ staining to track intermediate formation .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies product purity.

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

- Methodological Answer :

- Quantum chemical calculations : Predict reaction pathways (e.g., acylation transition states) using DFT methods (e.g., B3LYP/6-31G*) to optimize activation energy .

- Machine learning : Train models on reaction data (e.g., solvent effects, temperature) to predict optimal conditions for derivative synthesis .

Q. What role does this compound play as an intermediate in medicinal chemistry?

- Methodological Answer :

- Dipeptidyl peptidase (DPP) inhibitors : The chloroacetyl group enables selective alkylation of active-site serine residues, making it a key precursor for antidiabetic agents .

- Derivatization : Conversion to carboxamide (via DCC coupling) enhances bioavailability for in vivo studies .

Q. How can Design of Experiments (DOE) methodologies optimize its synthesis or downstream applications?

- Methodological Answer :

- Factorial design : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors affecting yield .

- Response surface modeling : Predict interactions between variables (e.g., reflux time vs. purity) to minimize experimental trials .

Q. How should researchers resolve contradictions in spectral data across studies?

- Methodological Answer :

- Solvent effects : Compare NMR shifts in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to account for polarity-induced variations .

- Purity verification : Use HPLC-MS to detect impurities (e.g., unreacted proline) that may skew spectral interpretations .

Q. What mechanistic insights are critical for its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Leaving group analysis : The chloroacetyl group’s electrophilicity drives SN2 reactions with amines/thiols. Kinetic studies (e.g., pseudo-first-order rate constants) quantify reactivity .

- Steric effects : Pyrrolidine ring conformation influences accessibility to nucleophiles; molecular dynamics simulations can model steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.